tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Description

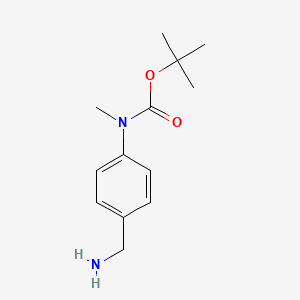

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHYTPRPKZWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651280 | |

| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-91-7, 1040682-07-2 | |

| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the construction of complex molecules where precise control over reactive sites is paramount.

Core Chemical Identity and Properties

This compound is a carbamate-protected aniline derivative. The presence of the tert-butoxycarbonyl (Boc) group on the aniline nitrogen renders it temporarily inert to many reaction conditions, while the primary aminomethyl group at the para position remains a reactive nucleophilic site. This differential reactivity is the cornerstone of its utility in multi-step synthesis.

Chemical Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [1] |

| CAS Number | 191871-91-7 (and others) | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [1] |

| Monoisotopic Mass | 236.152477885 Da | [1] |

| Predicted XLogP | 1.5 | [1] |

| Appearance | Solid (typical) | |

| Solubility | Soluble in organic solvents like chloroform and dimethylformamide. |

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[2][3] Its strategic importance lies in its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and nucleophilic) while being readily removable under acidic conditions.[2][3][4] This "orthogonal" stability allows for selective reactions at other sites of the molecule.[4]

The mechanism of Boc cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[2] The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

Synthesis and Methodology

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the protection of a commercially available precursor followed by the chemical modification of a functional group.

Proposed Synthetic Protocol

A plausible and efficient synthesis starts from 4-(methylamino)benzonitrile. The secondary aniline is first protected with the Boc group, followed by the reduction of the nitrile to the primary amine.

Step 1: Boc Protection of 4-(Methylamino)benzonitrile

-

Dissolve 4-(methylamino)benzonitrile (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).[5]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-cyanophenyl(methyl)carbamate.

Step 2: Reduction of the Nitrile

-

Dissolve the Boc-protected nitrile from Step 1 (1.0 equiv.) in a solvent mixture like THF/isopropanol.[6]

-

Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C) or Raney Nickel.[6]

-

Place the reaction mixture under a hydrogen atmosphere (e.g., 50 psi or using a balloon) and stir vigorously overnight.[6]

-

After the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by crystallization or chromatography if necessary.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The GHS classification indicates potential hazards that require appropriate protective measures.

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [1][7][8] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][9] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. [1][10] |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). [9][11]* Eye Protection: Use safety goggles with side-shields or a face shield. [9][11]* Skin and Body Protection: Wear impervious clothing, such as a lab coat. [11]* Respiratory Protection: Use a suitable respirator if ventilation is inadequate or dust is generated. [11] Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [10]

Predicted Spectroscopic Data

While experimental spectra should always be obtained for confirmation, the expected spectroscopic features can be predicted from the structure.

-

¹H NMR (in CDCl₃):

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~3.2 ppm (singlet, 3H): The three protons of the N-methyl group.

-

~3.8 ppm (singlet, 2H): The two protons of the benzylic -CH₂-NH₂ group.

-

Aromatic Protons (~7.2-7.4 ppm): Two sets of doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Primary Amine Protons: A broad singlet, chemical shift can vary depending on concentration and solvent.

-

-

Mass Spectrometry (ESI+):

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. ChemBK. [Link]

-

PubChem. tert-butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C13H20N2O2). PubChemLite. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. Quora. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

Sources

- 1. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protected Compounds [bzchemicals.com]

- 6. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. PubChemLite - this compound (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate CAS number 191871-91-7

An In-Depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (CAS 191871-91-7): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. This compound, identified by CAS number 191871-91-7, has emerged as a compound of significant interest. Its structure is elegantly simple yet functionally potent, featuring a phenyl scaffold derivatized with two distinct and orthogonally protected amino functionalities.

At one terminus, a primary aminomethyl group serves as a versatile nucleophilic handle, ready for a variety of conjugation chemistries. At the other, an N-methylaniline is masked with a tert-butyloxycarbonyl (Boc) group, a widely used protecting group known for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[1][2] This differential protection scheme allows for sequential, site-selective modifications, making it an invaluable asset in multi-step synthetic campaigns.[1]

Notably, this building block is gaining prominence as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins, and the linkers that connect the two active ends of a PROTAC are critical to their efficacy. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its properties, synthesis, applications, and handling.

Section 1: Physicochemical Properties and Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These characteristics dictate its behavior in reactions, its solubility, and the analytical methods best suited for its characterization.

Chemical Structure

Caption: Chemical Structure of this compound.

Key Physicochemical Data

The essential properties of this compound are summarized below. These values are derived from computational predictions and data provided by chemical suppliers.

| Property | Value | Reference |

| CAS Number | 191871-91-7 | [4][5][6] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [5][7] |

| Molecular Weight | 236.31 g/mol | [7] |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [7] |

| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [7] |

| Predicted Boiling Point | 365.2 ± 21.0 °C at 760 mmHg | [6] |

Analytical Characterization

Confirmation of the identity and purity of this compound is critical before its use in synthesis. Standard analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include a singlet around 1.5 ppm (9H) for the sterically shielded tert-butyl group, a singlet around 3.3 ppm (3H) for the N-methyl group, a singlet around 3.8 ppm (2H) for the benzylic methylene protons (—CH₂NH₂), and multiplets in the aromatic region (7.0-7.5 ppm, 4H).

-

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be approximately 237.16 m/z.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. High purity (typically >97%) is essential for applications in drug discovery to avoid the introduction of impurities into subsequent synthetic steps.[6]

Section 2: Synthesis and Purification

The core of the synthetic challenge lies in the selective functionalization of a 4-aminobenzylamine precursor framework. A robust strategy would involve the reduction of a nitrile, which is a common and high-yielding method for installing an aminomethyl group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology adapted from the synthesis of a structurally similar compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.[8]

Step 1: Protection of 4-(Methylamino)benzonitrile

-

Rationale: The synthesis begins by protecting the secondary amine of the starting material. Using Boc anhydride ((Boc)₂O) is a standard and highly effective method for this transformation, as it is selective for amines and the reaction conditions are generally mild.[2]

-

Procedure:

-

Dissolve 4-(methylamino)benzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) to catalyze the reaction.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and unreacted anhydride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Step 2: Reduction of tert-Butyl 4-cyano-N-methylphenylcarbamate

-

Rationale: Catalytic hydrogenation is a classic and clean method for reducing nitriles to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose, operating under moderate hydrogen pressure.[8] The solvent system (e.g., THF/isopropanol) is chosen to ensure solubility of the starting material.[8]

-

Procedure:

-

Dissolve the crude product from Step 1 in a solvent mixture such as THF/isopropanol (1:1).[8]

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 eq by weight).

-

Place the reaction mixture in a hydrogenation apparatus and purge with nitrogen gas before introducing hydrogen gas (typically 50-60 psi).

-

Stir the reaction vigorously at room temperature overnight.

-

Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the system with nitrogen.

-

Remove the solid catalyst by filtering the reaction mixture through a pad of Celite®. The use of Celite is crucial as it prevents the fine Pd/C powder from passing through the filter paper.[8]

-

Wash the filter cake thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Purification

The crude product is typically purified by silica gel column chromatography. A gradient elution using a solvent system like dichloromethane and methanol is effective. The addition of a small amount of a basic modifier, such as ammonium hydroxide or triethylamine (~1%), to the mobile phase is a common practice to prevent the primary amine product from tailing on the acidic silica gel, thereby improving separation and yield.[8]

Section 3: Core Applications in Drug Discovery

The unique structure of this compound makes it a highly strategic tool for medicinal chemists.

The Bifunctional Linker Paradigm

The molecule's power lies in its two chemically distinct handles. This allows it to act as a "linker" or "spacer" to connect two different molecular fragments in a controlled, stepwise fashion. The primary amine can undergo a wide range of reactions (e.g., amide bond formation, reductive amination, urea formation), while the Boc-protected amine remains inert. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid, TFA) unmasks the N-methylaniline for further reaction.[2]

Application as a PROTAC Linker

The most prominent application of this compound is in the synthesis of PROTACs.[3]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. genscript.com [genscript.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound,191871-91-7-Amadis Chemical [amadischem.com]

- 7. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]

An In-Depth Technical Guide to tert-Butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional molecules and linkers is paramount for the construction of complex therapeutic agents. Among the vast array of chemical building blocks, carbamate-protected diamines serve as critical components, offering a versatile platform for synthesizing molecules with tailored properties. This guide provides a comprehensive technical overview of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate , a specialized building block with significant potential in organic synthesis and pharmaceutical research.

This compound, bearing the IUPAC name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate , is a derivative of 4-(aminomethyl)aniline where the aniline nitrogen is part of a tert-butoxycarbonyl (Boc) protected carbamate and is also N-methylated. The presence of a primary amine and a protected secondary amine on a rigid phenyl scaffold makes it a valuable intermediate for introducing a substituted aminophenyl moiety in a controlled, stepwise manner.

A critical point of clarification is the distinction from its close analogue, tert-butyl N-[4-(aminomethyl)phenyl]carbamate. The subject of this guide possesses an additional methyl group on the carbamate nitrogen, a structural modification that can significantly influence its chemical reactivity, metabolic stability, and conformational preferences in a final drug product.

Compound Identification and Properties

A precise understanding of a molecule begins with its fundamental identifiers and physicochemical properties. These data are essential for experimental design, analytical characterization, and safety assessment.

| Identifier | Value |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate |

| CAS Number | 1040682-07-2[1] |

| Molecular Formula | C₁₃H₂₀N₂O₂[1] |

| Molecular Weight | 236.31 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN |

| InChIKey | IGHYTPRPKZWCGC-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate are not extensively documented, a robust synthesis can be proposed based on established methodologies for the N-alkylation of Boc-protected anilines. The following protocol outlines a logical and field-proven approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available tert-butyl N-[4-(aminomethyl)phenyl]carbamate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N-Methylation of a Boc-Protected Aniline

This protocol is adapted from standard procedures for the N-alkylation of carbamates.[2][3]

Step 1: N-Methylation of the Carbamate Nitrogen

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl N-[4-(cyanophenyl)]carbamate (1.0 eq). The cyano group is used as a precursor to the aminomethyl group to avoid competitive alkylation of the primary amine.

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The deprotonation of the carbamate N-H is evidenced by the cessation of hydrogen gas evolution.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen, forming a sodium salt. This enhances the nucleophilicity of the nitrogen, priming it for alkylation. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product, tert-butyl N-[4-(cyanophenyl)]-N-methylcarbamate, is purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitrile

-

Preparation: Dissolve the purified product from Step 1 in methanol or ethanol.

-

Reduction: Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines.

-

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate .

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

-

A singlet for the nine protons of the tert-butyl group (~1.5 ppm).

-

A singlet for the three protons of the N-methyl group (~3.2 ppm).

-

A singlet or a broad singlet for the two protons of the aminomethyl group (~3.8 ppm), which may exchange with D₂O.

-

Two doublets in the aromatic region (7.0-7.4 ppm) corresponding to the para-substituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the quaternary carbon and methyls of the Boc group, the N-methyl carbon, the aminomethyl carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion at m/z 237.16.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching of the primary amine (~3300-3400 cm⁻¹) and the C=O stretching of the carbamate (~1690 cm⁻¹).

Applications in Drug Discovery and Development

While specific applications for this N-methylated version are not widely published, its structure suggests several potential uses, primarily as a versatile building block.

Role as a Bifunctional Linker

The molecule's two distinct amine functionalities make it an ideal linker for connecting different molecular fragments.

Caption: Dual functionality enabling stepwise chemical elaboration.

-

PROTACs and Molecular Glues: The non-methylated analogue is cited as a linker for Proteolysis Targeting Chimeras (PROTACs).[4] The N-methylated version could also serve this purpose. The primary amine can be coupled to a warhead targeting a protein of interest, while the Boc-protected amine, after deprotection, can be linked to an E3 ligase-binding moiety. The N-methyl group could provide increased metabolic stability or alter the linker's conformational rigidity, potentially improving the efficacy of the resulting PROTAC.

-

Scaffold Decoration: In fragment-based drug discovery or lead optimization, this molecule can be used to introduce a 4-(aminomethyl)phenyl group. The N-methyl-N-Boc functionality allows for further diversification at a later synthetic stage after deprotection.

Impact of N-Methylation

The presence of the methyl group on the carbamate nitrogen is not a trivial modification.

-

Metabolic Stability: N-methylation can block metabolic oxidation at the nitrogen, potentially increasing the in vivo half-life of a drug candidate.

-

Conformational Constraint: The methyl group can restrict rotation around the C-N bond of the carbamate, influencing the overall shape of a larger molecule and its binding affinity to a biological target.

-

Solubility: The added methyl group can slightly increase the lipophilicity of the molecule.

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a specialized chemical intermediate with significant, albeit not yet fully explored, potential in the synthesis of complex organic molecules for drug discovery. Its key features—a rigid phenyl scaffold, a reactive primary amine, and a protected, N-methylated secondary amine—offer synthetic chemists a valuable tool for orthogonal chemical strategies. The N-methyl group, in particular, provides an avenue to modulate the physicochemical and pharmacological properties of target compounds. While detailed application notes are sparse, the principles of medicinal chemistry suggest its utility in constructing linkers for targeted therapies and as a scaffold for library synthesis. As with any advanced building block, a thorough understanding of its synthesis, characterization, and handling is the foundation for its successful application in the laboratory.

References

-

Hanna, S. Y. (2016). Alkylation of N-Boc aromatic anilines. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28309106, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation of n-alpha-boc-protected amino acids.

Sources

A Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a para-substituted benzene ring bearing two distinct nitrogen functionalities. At one position, a secondary amine is present as part of a methylcarbamate group, which is protected by the acid-labile tert-butoxycarbonyl (Boc) group. At the opposite position, a primary amine is available as a reactive handle in the form of an aminomethyl group.

This unique arrangement makes the molecule an invaluable building block or linker. The orthogonal nature of the two amine groups—one protected and sterically hindered, the other a free and reactive primary amine—allows for selective, sequential chemical modifications. This is particularly advantageous in the construction of complex molecules, such as peptidomimetics, molecular probes, and Proteolysis Targeting Chimeras (PROTACs), where precise control over covalent bond formation is paramount. This guide provides a comprehensive overview of its structure, physicochemical properties, a detailed synthetic protocol, and characterization data to support its application in advanced research settings.

Section 2: Chemical Structure and Formula

The definitive identity of a chemical compound begins with its structure and formula. These identifiers are crucial for database searches, regulatory submissions, and accurate experimental replication.

Chemical Structure Diagram

The structural arrangement of this compound is depicted below, highlighting the Boc-protected secondary aniline and the primary benzylamine moiety.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification, the following data should be used.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [1] |

| CAS Number | 191871-91-7 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 236.31 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [1] |

| InChIKey | IGHYTPRPKZWCGC-UHFFFAOYSA-N | [1] |

Section 3: Physicochemical Properties

The physical and chemical properties of the compound are essential for planning experiments, including reaction setup, solvent selection, and purification strategies. The data presented here are primarily computed properties sourced from authoritative databases.

| Property | Value | Source |

| Monoisotopic Mass | 236.152477885 Da | [1] |

| Appearance | Expected to be a solid at room temperature | N/A |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | N/A |

Section 4: Synthesis Protocol

The synthesis of this compound is not widely published in step-by-step detail. However, a reliable synthetic route can be designed based on established organic chemistry principles: specifically, the Boc protection of a secondary amine and the subsequent reduction of a nitrile functional group.

Synthetic Principle and Workflow

The proposed two-step synthesis starts from commercially available 4-(methylamino)benzonitrile. The first step involves the selective protection of the secondary aniline nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The second step achieves the reduction of the nitrile group to the desired primary aminomethyl group via catalytic hydrogenation. This strategy is efficient because the reaction conditions for each step are compatible with the functional groups present.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-cyanophenyl(methyl)carbamate

-

Rationale: The Boc group is a standard choice for protecting amines due to its stability in a wide range of conditions and its straightforward removal under mild acid.[4] Using a non-nucleophilic base like triethylamine (TEA) prevents side reactions and neutralizes the acid byproduct.

-

Procedure:

-

To a solution of 4-(methylamino)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

-

-

Validation: The structure of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of this compound

-

Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines. The use of Palladium on Carbon (Pd/C) is a standard and highly efficient catalyst for this transformation. This method was successfully used for the non-methylated analogue.[5]

-

Procedure:

-

Dissolve the intermediate, tert-Butyl 4-cyanophenyl(methyl)carbamate (1.0 eq), in a solvent mixture such as THF/isopropanol (1:1).[5]

-

Carefully add 10% Palladium on Carbon (Pd/C, ~10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Secure the reaction flask in a hydrogenation apparatus.

-

Purge the system with hydrogen gas, then maintain a hydrogen atmosphere (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.[5]

-

Monitor the reaction for hydrogen uptake or by TLC until the starting material is consumed (typically 12-24 hours).

-

Once complete, carefully purge the system with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude final product. Further purification via chromatography may be performed if necessary.

-

-

Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 5: Spectroscopic Characterization (Predicted)

For validation of the final product, the following spectroscopic signatures are expected.

| Technique | Expected Data |

| ¹H NMR | δ ~7.3-7.1 (m, 4H, Ar-H), ~3.8 (s, 2H, -CH₂NH₂), ~3.2 (s, 3H, N-CH₃), ~1.6 (br s, 2H, -NH₂), ~1.5 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ~155 (C=O), ~140-128 (Ar-C), ~80 (O-C(CH₃)₃), ~45 (-CH₂-), ~38 (N-CH₃), ~28 (-C(CH₃)₃) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1695 (C=O stretch, carbamate) |

| HRMS (ESI+) | Calculated for C₁₃H₂₁N₂O₂⁺ [M+H]⁺: 237.1598; Found: 237.xxxx |

Section 6: Applications and Significance

The primary utility of this compound lies in its role as a versatile bifunctional linker.

-

Drug Discovery and PROTACs: In modern drug development, linkers are crucial for connecting a warhead that binds to a target protein with another moiety, such as a ligand for an E3 ubiquitin ligase in a PROTAC. The non-methylated analog, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, is explicitly identified as a PROTAC linker.[6] The subject compound of this guide offers a structurally similar scaffold, where the N-methyl group can subtly alter properties like rigidity, solubility, and metabolic stability. The free aminomethyl group provides a nucleophilic site for covalent attachment to an electrophilic center on another molecule, while the Boc-protected amine can be deprotected at a later synthetic stage to reveal a secondary amine for subsequent reactions.

-

Peptidomimetics and Scaffolds: The rigid phenyl ring combined with the flexible aminomethyl group makes it an attractive scaffold for building libraries of compounds for screening. The defined stereochemistry and vectoral properties are essential for probing interactions within biological binding pockets.

Section 7: Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: According to GHS classifications for this compound, it may be harmful if swallowed, causes skin irritation, may cause serious eye damage or irritation, and may cause respiratory irritation.[1]

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Avoid breathing dust, fumes, or vapors.[7]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[8]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28309106, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794659, tert-Butyl N-(4-(aminomethyl)phenyl)carbamate. Retrieved from [Link]

-

ChemBK (2024). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Retrieved from [Link]

-

Fisher Scientific. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Retrieved from [Link]

-

Oakwood Chemical. This compound. Retrieved from [Link]

-

PubChemLite. This compound (C13H20N2O2). Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. PubChemLite - this compound (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Introduction

Tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a chemical compound of interest in pharmaceutical research and development. Its molecular structure, featuring a carbamate group, a phenyl ring, and an aminomethyl substituent, suggests a complex physicochemical profile that warrants detailed investigation. Understanding the solubility and stability of this molecule is paramount for its successful application in drug discovery and formulation.[1][2] Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially harmful byproducts.[3][4][5] This guide provides a comprehensive overview of the key considerations and experimental methodologies for characterizing the solubility and stability of this compound.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | [6][7][8] |

| Molecular Weight | 236.31 g/mol | [6] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 64-68°C | [10] |

Note: Some sources may list slightly different molecular weights for related isomers.[11][12]

Based on its structure, which contains both hydrophobic (tert-butyl, phenyl ring) and hydrophilic (aminomethyl, carbamate) moieties, its solubility is expected to be moderate and highly dependent on the solvent system and pH. The presence of the basic aminomethyl group suggests that solubility will increase in acidic conditions due to salt formation.

Part 1: Solubility Assessment

The solubility of a drug candidate is a critical parameter that influences its biopharmaceutical properties.[1][13] A widely accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1] The choice of solubility assay depends on the stage of drug development, with high-throughput kinetic assays being suitable for early screening and more rigorous equilibrium assays for later-stage characterization.[1][2]

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[13]

1. Materials and Reagents:

-

This compound

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, and relevant organic solvents (e.g., ethanol, DMSO).

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS).

2. Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[14]

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS method.[1][14]

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

3. Data Interpretation: The concentration determined from the analysis of the saturated solution represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Anticipated Solubility Profile

| Solvent System | Expected Solubility | Rationale |

| Purified Water | Low to Moderate | Presence of both hydrophobic and hydrophilic groups. |

| 0.1 N HCl (pH ~1) | High | Protonation of the aminomethyl group to form a more soluble salt. |

| PBS (pH 7.4) | Moderate | Partial ionization of the aminomethyl group. |

| Ethanol | High | Good solvent for both polar and non-polar moieties. |

| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

Part 2: Stability Assessment

Evaluating the chemical stability of a pharmaceutical molecule is a regulatory requirement and crucial for ensuring its safety and efficacy.[4] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish degradation pathways.[3][4][15][16][17]

Forced Degradation Experimental Design

Caption: Overview of a forced degradation study.

Detailed Protocol: Forced Degradation Studies

1. General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Expose the solutions to various stress conditions as outlined below. The goal is to achieve 5-20% degradation of the parent compound.

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, typically a gradient HPLC method with UV detection (and preferably mass spectrometry), capable of separating the parent compound from its degradation products.

2. Specific Stress Conditions: [15][16]

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or with gentle heating. Carbamate esters are particularly susceptible to base-catalyzed hydrolysis.[4][18]

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose both the solid drug and a solution of the drug to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Potential Degradation Pathways

The carbamate functional group is the most likely site of degradation.

-

Hydrolysis: The ester linkage of the carbamate is susceptible to both acid and base-catalyzed hydrolysis.[19][20]

-

Base-catalyzed hydrolysis is expected to be a significant degradation pathway, leading to the formation of 4-(aminomethyl)-N-methylaniline, carbon dioxide, and tert-butanol.

-

Acid-catalyzed hydrolysis can also occur, though potentially at a slower rate, yielding the same primary degradation products.

-

-

Oxidation: The aminomethyl group and the phenyl ring could be susceptible to oxidation, leading to the formation of various oxidized byproducts.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its advancement as a potential drug candidate. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any resulting therapeutic product.[4][17]

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kineticos. [Link]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. Patient compliance. [Link]

-

Solubility Test. (n.d.). AxisPharm. [Link]

-

Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

-

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. (2024). ChemBK. [Link]

-

Delgado, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The AAPS Journal. [Link]

-

Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]

-

Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. (2001). ResearchGate. [Link]

-

Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. (n.d.). PubChem. [Link]

-

tert-butyl N-[4-(methylamino)phenyl]carbamate. (n.d.). PubChem. [Link]

-

Ueji, M., & Kanazawa, J. (1973). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan Pesticide Information. [Link]

-

Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]

-

Key parameters for carbamate stability in dilute aqueous–organic solution. (2006). ResearchGate. [Link]

-

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

-

This compound. (n.d.). Oakwood Chemical. [Link]

-

Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal. [Link]

-

Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Déjean, G., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE. [Link]

-

Metabolic fate of ammonia generated during the carbamate... (2024). ResearchGate. [Link]

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. 191871-91-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chembk.com [chembk.com]

- 11. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-butyl N-[4-(methylamino)phenyl]carbamate | C12H18N2O2 | CID 13855175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. veeprho.com [veeprho.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 20. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public repositories, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a valuable resource for researchers in confirming the synthesis and purity of this compound, providing detailed protocols for both its potential synthesis and subsequent spectroscopic analysis.

Introduction and Molecular Overview

This compound (CAS No. 191871-91-7) is a bifunctional organic molecule featuring a Boc-protected aniline and a primary aminomethyl group. The presence of the tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, renders the aniline nitrogen less nucleophilic, allowing for selective reactions at the primary amine. The structural elucidation and confirmation of such molecules are paramount in the drug development pipeline, ensuring the integrity of intermediates and final active pharmaceutical ingredients.

Spectroscopic analysis is the cornerstone of molecular characterization. This guide will delve into the expected spectral signatures of this compound, providing a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, IR, and MS data.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and comparison with structurally similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the target molecule are discussed below.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The anticipated chemical shifts (δ) in a solvent like deuterated chloroform (CDCl₃) are summarized in the table below.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (Boc) | ~ 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet in a relatively uncongested region of the spectrum.[3] |

| N-Methyl | ~ 3.2 - 3.4 | Singlet | 3H | The methyl group attached to the carbamate nitrogen is deshielded by the nitrogen and the carbonyl group, resulting in a singlet in this region. |

| Aminomethyl (-CH₂NH₂) | ~ 3.8 - 3.9 | Singlet | 2H | These benzylic protons are adjacent to a nitrogen atom and are expected to appear as a singlet. The exact chemical shift can be influenced by solvent and concentration. |

| Primary Amine (-NH₂) | ~ 1.5 - 2.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| Aromatic Protons (H-2, H-6) | ~ 7.2 - 7.4 | Doublet | 2H | These protons are ortho to the aminomethyl group and are expected to be a doublet due to coupling with the H-3 and H-5 protons. |

| Aromatic Protons (H-3, H-5) | ~ 7.1 - 7.3 | Doublet | 2H | These protons are ortho to the N-methyl-N-Boc group and will appear as a doublet, coupling with the H-2 and H-6 protons. The electron-donating nature of the nitrogen will slightly shield these protons relative to benzene. |

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (Boc) - C (CH₃)₃ | ~ 28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[4] |

| tert-Butyl (Boc) - C (CH₃)₃ | ~ 80 - 81 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4] |

| N-Methyl | ~ 35 - 40 | The N-methyl carbon is in a typical range for an N-alkyl group. |

| Aminomethyl (-C H₂NH₂) | ~ 45 - 50 | The benzylic carbon attached to the primary amine. |

| Aromatic Carbons (C-2, C-6) | ~ 128 - 130 | Aromatic carbons ortho to the aminomethyl group. |

| Aromatic Carbons (C-3, C-5) | ~ 125 - 127 | Aromatic carbons ortho to the N-methyl-N-Boc group. |

| Aromatic Carbon (C-1) | ~ 140 - 145 | The ipso-carbon attached to the N-methyl-N-Boc group. |

| Aromatic Carbon (C-4) | ~ 135 - 140 | The ipso-carbon attached to the aminomethyl group. |

| Carbonyl (Boc) | ~ 154 - 156 | The carbonyl carbon of the carbamate group is significantly deshielded.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Primary Amine) | 3300 - 3500 | Stretching (often two bands for -NH₂) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carbamate) | 1680 - 1720 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O | 1150 - 1250 | Stretching |

The most prominent peak in the IR spectrum is expected to be the strong carbonyl stretch of the Boc group, typically appearing around 1700 cm⁻¹. The presence of N-H stretching bands will confirm the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ), the following is expected.[5]

-

Molecular Ion (M⁺) : A peak at m/z 236 would correspond to the molecular ion.

-

Protonated Molecule ([M+H]⁺) : In electrospray ionization (ESI), a common technique, the protonated molecule at m/z 237 is expected to be a prominent peak.

-

Fragmentation Pattern : The Boc group is known to undergo characteristic fragmentation.[6] A common fragmentation pathway involves the loss of isobutylene (56 Da) to give an ion at m/z 181, followed by the loss of carbon dioxide (44 Da) to yield an ion at m/z 137. Another significant fragmentation would be the benzylic cleavage to lose the aminomethyl group, or cleavage of the N-methyl group.

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of this compound.

Representative Synthesis: N-Methylation of tert-Butyl 4-(aminomethyl)phenylcarbamate

This procedure is adapted from a general method for the N-methylation of Boc-protected amino acids and should be a viable route to the target compound.[7][8]

Workflow for N-Methylation

Caption: Synthetic workflow for N-methylation.

Step-by-Step Protocol:

-

Dissolution : Dissolve tert-Butyl 4-(aminomethyl)phenylcarbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Alkylation : After stirring for 30 minutes at 0 °C, add iodomethane (CH₃I, ~1.5 equivalents) dropwise.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching : Carefully quench the reaction by slowly adding water at 0 °C.

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol for Spectroscopic Analysis

3.2.1 NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing : Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.

3.2.2 IR Spectroscopy

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

3.2.3 Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Infuse the sample into an ESI-MS system and acquire the mass spectrum in positive ion mode.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although predictive, are based on sound scientific principles and data from closely related compounds. The included experimental protocols for synthesis and analysis offer a practical framework for researchers to produce and characterize this molecule. As with any predictive data, experimental verification is essential for definitive structural confirmation. This guide serves as a foundational resource to aid in that endeavor, fostering scientific integrity and accelerating research and development efforts.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

- Turecek, F., & Gu, M. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1739–1750.

- Pavia, D. L. (2009).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2019). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

National Institutes of Health. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. dl.iranchembook.ir [dl.iranchembook.ir]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Methods in Organic Chemistry by Dudley H. Williams | Goodreads [goodreads.com]

- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. researchgate.net [researchgate.net]

The Strategic deployment of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a bifunctional building block increasingly pivotal in the landscape of advanced organic synthesis. With a unique architecture featuring a Boc-protected secondary amine and a primary aminomethyl group, this reagent offers chemists a powerful tool for the controlled, sequential elaboration of complex molecular architectures. We will explore its fundamental chemical properties, delve into its strategic applications, particularly in the construction of molecular glues and linkers for Proteolysis Targeting Chimeras (PROTACs), and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to accelerate their research endeavors.

Introduction: The Architectural Advantage of a Bifunctional Building Block

In the quest for novel therapeutics and functional materials, the ability to assemble complex molecules with precision is paramount. Bifunctional building blocks, possessing two distinct reactive sites, are instrumental in this endeavor, allowing for a stepwise and controlled approach to synthesis. This compound (Figure 1) has emerged as a reagent of significant interest due to its inherent structural asymmetry.

Figure 1: Chemical Structure of this compound

The molecule features a primary aliphatic amine (the aminomethyl group) and a Boc-protected secondary aromatic amine. This differential protection is the cornerstone of its utility. The primary amine is a potent nucleophile, readily participating in a wide array of chemical transformations, while the Boc-protected secondary amine remains inert. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a broad range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions. This orthogonality provides chemists with the tactical flexibility to perform sequential modifications at either end of the molecule, making it an ideal component for constructing molecular bridges and linkers.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the distinct reactivity of its two amine functionalities.

The Nucleophilic Primary Amine: The Workhorse for Elaboration

The primary aminomethyl group is the more reactive of the two functionalities. Its nucleophilicity allows for a diverse range of transformations, including:

-

Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or carboxylic acids in the presence of coupling reagents (e.g., EDC, HOBt) to form stable amide bonds. This is a cornerstone reaction in the synthesis of peptides and other complex organic molecules.

-

Reductive Amination: In the presence of a reducing agent (e.g., sodium triacetoxyborohydride), the primary amine can react with aldehydes and ketones to form secondary amines. This transformation is crucial for introducing alkyl substituents in a controlled manner.

-

Urea and Sulfonamide Formation: The primary amine can react with isocyanates and sulfonyl chlorides to yield ureas and sulfonamides, respectively. These functional groups are prevalent in many biologically active molecules.

The choice of solvent and base is critical in these transformations. Aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly employed, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any acid generated during the reaction.

The Latent Reactivity of the Boc-Protected Secondary Amine

The Boc-protected secondary amine is the "strategic reserve" of the molecule. Its reactivity is only unleashed upon deprotection.

-

Deprotection Mechanism: The Boc group is labile under acidic conditions. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine.

This selective deprotection allows for subsequent functionalization of the secondary amine, enabling the synthesis of dissimilarly substituted diamine structures.

Key Applications in Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable building block in several areas of organic synthesis, most notably in the construction of linkers for PROTACs.

Linker Synthesis for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length and composition can significantly impact the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), and consequently, the efficiency of protein degradation. This compound is an ideal building block for the synthesis of these linkers.[2][3][4][5]

The synthetic strategy typically involves the following steps:

-

Coupling to the E3 Ligase Ligand: The primary amine of this compound is reacted with an activated carboxylic acid derivative of the E3 ligase ligand to form a stable amide bond.

-

Boc Deprotection: The Boc group is removed under acidic conditions to expose the secondary amine.

-

Coupling to the Target Protein Ligand: The newly liberated secondary amine is then coupled to an activated carboxylic acid derivative of the target protein ligand.

This sequential approach allows for the controlled and directional assembly of the PROTAC molecule.

Experimental Protocols

The following protocols are provided as illustrative examples of the types of transformations in which this compound can be employed.

General Amide Bond Formation

This protocol describes a general procedure for the coupling of the primary amine of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq) and HOBt (1.5 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

EDCI/HOBt: This combination of coupling reagents is widely used to form an activated ester of the carboxylic acid, which is more susceptible to nucleophilic attack by the amine. HOBt also helps to suppress side reactions and racemization.

-

DIPEA: As a non-nucleophilic base, DIPEA neutralizes the HCl salt of EDCI and any acidic byproducts without competing with the primary amine in the nucleophilic attack.

-

DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Boc Deprotection

This protocol describes a general procedure for the removal of the Boc protecting group.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM.

-

Add TFA (typically 10-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Causality Behind Experimental Choices:

-